molecular formula C9H8Br2O2 B185944 Methyl 4-bromo-3-(bromomethyl)benzoate CAS No. 142031-67-2

Methyl 4-bromo-3-(bromomethyl)benzoate

货号: B185944
CAS 编号: 142031-67-2
分子量: 307.97 g/mol
InChI 键: GRJDNFSKEWOMIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-bromo-3-(bromomethyl)benzoate: is an organic compound with the molecular formula C9H8Br2O2. It is an ester derivative of a bromoalkylated benzoic acid. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of methyl 4-bromo-3-(bromomethyl)benzoate typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reagent addition .

科学研究应用

Synthesis Example:

  • Reagents: Methyl 4-methyl-3-methoxybenzoate, N-bromosuccinimide
  • Solvent: Ethyl acetate or chlorobenzene
  • Conditions: UV irradiation at low temperatures (0 to 5°C)
  • Yield: Up to 95% purity after recrystallization .

Scientific Research Applications

Methyl 4-bromo-3-(bromomethyl)benzoate is primarily used as a building block in the development of pharmaceutical compounds due to its unique structural features. Below are some notable applications:

  • Pharmaceutical Development:
    • It serves as an intermediate in the synthesis of peptidoleukotriene antagonists and anti-inflammatory drugs, which are critical in treating conditions like asthma and allergies .
    • The compound is also explored for its potential as a testosterone 5α-reductase inhibitor, which may have implications in treating prostate disorders .
  • Organic Synthesis:
    • Its brominated structure makes it suitable for further functionalization reactions, allowing chemists to create diverse derivatives for various applications in medicinal chemistry .
    • The compound can be utilized in coupling reactions to form more complex organic molecules, expanding its utility in synthetic pathways .

Peptidoleukotriene Antagonists

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of peptidoleukotriene antagonists using this compound as a key intermediate. The research demonstrated that modifications to this compound could lead to enhanced biological activity against leukotriene receptors, which are implicated in inflammatory responses .

Anti-inflammatory Pharmaceuticals

Another investigation focused on the anti-inflammatory properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant inhibition of inflammatory pathways, suggesting potential therapeutic applications for chronic inflammatory diseases .

作用机制

The mechanism of action of methyl 4-bromo-3-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, making it a useful intermediate in various chemical reactions. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .

生物活性

Methyl 4-bromo-3-(bromomethyl)benzoate is an aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its properties and applications.

Chemical Structure and Synthesis

This compound has the molecular formula C9H8Br2O2C_9H_8Br_2O_2. The compound features two bromine atoms attached to a benzoate structure, which enhances its reactivity and potential biological interactions. The synthesis typically involves bromination of methyl 4-methylbenzoate using reagents such as N-bromosuccinimide (NBS) under controlled conditions to achieve high yields (64-95%) without toxic solvents like carbon tetrachloride .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may interfere with microbial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival .

Anti-HIV Activity

Preliminary investigations have pointed towards the compound's potential anti-HIV properties . In vitro studies suggest that it may inhibit viral replication, possibly by interfering with viral entry or integration into host cells. This opens avenues for further research into its application in antiviral therapies.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or viral replication.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various brominated benzoates, this compound was found to be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against B. subtilis
This compound3216
Penicillin6432

Anti-HIV Research

A study focused on the antiviral properties of halogenated compounds reported that this compound significantly reduced HIV-1 replication in cultured human T cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating promising efficacy compared to existing antiviral agents .

Safety and Toxicity

While this compound shows potential therapeutic benefits, safety assessments are crucial. It has been noted to cause skin irritation and serious eye irritation upon contact, necessitating careful handling in laboratory settings. Long-term toxicity studies are required to fully understand its safety profile.

属性

IUPAC Name

methyl 4-bromo-3-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJDNFSKEWOMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466667
Record name Methyl 4-bromo-3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142031-67-2
Record name Methyl 4-bromo-3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-(bromomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of methyl 4-bromo-3-methylbenzoate (10 g, 43.65 mmol, 1.00 equiv) in CCl4 (150 ml), NBS (8.12 g, 45.62 mmol, 1.05 equiv). The resulting solution was heated to reflux overnight under 100 w incandescent bulb. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:30-1:10). This resulted in 6 g (47%) of methyl 4-bromo-3-(bromomethyl)benzoate as a off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.12 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-bromo-3-methylbenzoate (Aldrich 532878, 50 g; 218 mmol; 1 eq.) in CHCl3 (1 L) were added NBS (46.6 g; 262 mmol; 1.2 eq.) in one portion and α,α′-azoisobutyronitrile (0.72 g; 4.37 mmol; 0.02 eq.). The reaction mixture was stirred at 70° C. for 2 days. It was cooled down to RT and water (500 mL) was added. The organic layer was washed with aq. NaHCO3 (400 mL), then brine (500 mL), dried over MgSO4 and concentrated in vacuo. The residue was washed with n-pentane (2×500 mL) to afford the title compound as a yellow solid. 1H NMR (DMSO-d5, 300 MHz) δ 8.24 (d, J=1.9 Hz, 1H), 7.88-7.82 (m, 2H), 4.87 (s, 2H), 3.91 (s, 3H). HPLC (Method A): Rt 4.44 min (purity 97.9%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
46.6 g
Type
reactant
Reaction Step One
[Compound]
Name
α,α′-azoisobutyronitrile
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

NBS (46.6 g, 262 mmol) and AIBN (0.72 g, 4.4 mmol) were added in one portion into a solution of methyl 4-bromo-3-methylbenzoate (50.0 g, 218 mmol) in CHCl3 (1 L) under N2. The mixture was stirred at 70° C. for 2 days. The reaction mixture was cooled to RT and water (500 mL) was added. The organic layer was washed with a saturated solution of NaHCO3 (50 mL), water (350 mL) and brine (500 mL). The organic layer was dried (MgSO4) and concentrated under reduced pressure. The residue was washed with pentane (2×500 mL) affording the title compound as a yellow solid. HPLC (Method A), Rt 4.9 min (Purity: 98.2%). 1H NMR (DMSO-d6, 300 MHz) δ 8.24 (d, J=1.9 Hz, 1H), 7.85 (m, 2H), 4.87 (s, 2H), 3.91 (s, 3H).
Name
Quantity
46.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。